REACTION_CXSMILES
|
FC1C=CC(C([N:10]2[CH2:15][CH2:14][C:13]3[N:16]=[C:17](CO)[O:18][C:12]=3[CH2:11]2)=O)=CC=1.BrC1C=C(C)C=CN=1.C(=O)([O-])[O-].[Cs+].[Cs+].CN(C)CC(O)=O>O1CCOCC1.CCOC(C)=O.[Cu](I)I>[N:16]1[C:13]2[CH2:14][CH2:15][NH:10][CH2:11][C:12]=2[O:18][CH:17]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
{5-[(4-fluorophenyl)carbonyl]-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridin-2-yl}methanol
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(=O)N1CC2=C(CC1)N=C(O2)CO
|
Name
|
|
Quantity
|
0.04 mL
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC(=C1)C
|
Name
|
cesium carbonate
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
18 mg
|
Type
|
reactant
|
Smiles
|
CN(CC(=O)O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
17 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 120° C. for 60 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with a 16% aqueous solution of NH4OH
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (silica; 7N solution of ammonia in MeOH in DCM 0/100 to 4/96)
|
Type
|
CUSTOM
|
Details
|
The desired fractions were collected
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by RP HPLC on (C18 XBridge 19×100 5 um)
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated in vacuo
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=COC=2CNCCC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 mg | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |